molecular formula C7H8OS2 B12960143 1-(2-(Methylthio)thiophen-3-yl)ethan-1-one

1-(2-(Methylthio)thiophen-3-yl)ethan-1-one

Katalognummer: B12960143
Molekulargewicht: 172.3 g/mol
InChI-Schlüssel: LKUBHYMEDSRIAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(Methylthio)thiophen-3-yl)ethan-1-one is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industry due to their unique chemical properties .

Vorbereitungsmethoden

The synthesis of 1-(2-(Methylthio)thiophen-3-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate reagents under specific conditions. For example, the condensation of 2-(methylthio)thiophene with ethanone derivatives in the presence of a catalyst can yield the desired compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(2-(Methylthio)thiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(2-(Methylthio)thiophen-3-yl)ethan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2-(Methylthio)thiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its potential antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes .

Vergleich Mit ähnlichen Verbindungen

1-(2-(Methylthio)thiophen-3-yl)ethan-1-one can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C7H8OS2

Molekulargewicht

172.3 g/mol

IUPAC-Name

1-(2-methylsulfanylthiophen-3-yl)ethanone

InChI

InChI=1S/C7H8OS2/c1-5(8)6-3-4-10-7(6)9-2/h3-4H,1-2H3

InChI-Schlüssel

LKUBHYMEDSRIAE-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(SC=C1)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.